molecular formula C7H9Br2N3O2 B2417362 tert-Butyl 3,5-dibromo-1,2,4-triazole-1-carboxylate CAS No. 2055119-03-2

tert-Butyl 3,5-dibromo-1,2,4-triazole-1-carboxylate

Cat. No. B2417362
CAS RN: 2055119-03-2
M. Wt: 326.976
InChI Key: VBRAYLVMILIFIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl-substituted [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The target compound was synthesized starting from commercially available 4-bromo-1H-indole .


Molecular Structure Analysis

The molecular structures of these newly synthesized compounds were elucidated on the basis of elemental analysis and spectral data .


Chemical Reactions Analysis

The first introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems, leading to a series of structurally novel derivatives, has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .


Physical And Chemical Properties Analysis

TBTA has a molecular weight of 326.98 . More detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Synthesis and Characterization

  • tert-Butyl 3,5-dibromo-1,2,4-triazole-1-carboxylate is utilized in the synthesis of halogenated carbenes, leading to the formation of various compounds such as 5-amidino-1,2,4-triazoles and zwitterionic compounds. This compound shows promise in the field of organic chemistry due to its ability to undergo complex reactions and transformations (Glinyanaya et al., 2021).

Catalytic Activity

  • In the field of catalysis, this chemical is instrumental in forming palladium(II) complexes with N-heterocyclic carbene ligands. These complexes exhibit significant catalytic performance in cross-coupling reactions, highlighting their potential in chemical synthesis and industrial applications (Turek et al., 2014).

Synthesis of Novel Compounds

  • It serves as a precursor in the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines. These compounds, having unique structural features, can be explored for various applications in materials science and pharmaceutical research (Ivanov et al., 2017).

Biological Activity

  • Research has been conducted on its derivatives for potential antitumor activity. For instance, a study on a compound synthesized using tert-butyl 3,5-dibromo-1,2,4-triazole-1-carboxylate showed promising antitumor effects against certain cell lines, indicating its potential in cancer research (叶姣 et al., 2015).

Structural Studies

  • The compound is also used in studies focused on the synthesis and structural examination of new chemical entities. Such studies contribute to a deeper understanding of molecular structures and their interactions, which is crucial for developing new materials and drugs (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

tert-butyl 3,5-dibromo-1,2,4-triazole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Br2N3O2/c1-7(2,3)14-6(13)12-5(9)10-4(8)11-12/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRAYLVMILIFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=NC(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3,5-dibromo-1,2,4-triazole-1-carboxylate

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